molecular formula C21H16N4O2 B10890470 4-{(2Z)-2-[1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]hydrazinyl}-3-nitrobenzonitrile

4-{(2Z)-2-[1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]hydrazinyl}-3-nitrobenzonitrile

Cat. No.: B10890470
M. Wt: 356.4 g/mol
InChI Key: BWEFRZKOCHDZQS-QRVIBDJDSA-N
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Description

4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZONITRILE is a complex organic compound with a unique structure that includes a hydrazino group, a nitro group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZONITRILE typically involves multiple steps. One common method starts with the preparation of the hydrazino intermediate, which is then reacted with a nitrobenzonitrile derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper compounds to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce a variety of oxidized products.

Scientific Research Applications

4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZONITRILE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-AMINOBENZONITRILE
  • **4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-METHYLBENZONITRILE

Uniqueness

4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZONITRILE is unique due to the presence of both a nitro group and a hydrazino group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

4-[(2Z)-2-[1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]hydrazinyl]-3-nitrobenzonitrile

InChI

InChI=1S/C21H16N4O2/c1-13(23-24-19-10-5-14(12-22)11-20(19)25(26)27)17-9-8-16-7-6-15-3-2-4-18(17)21(15)16/h2-5,8-11,24H,6-7H2,1H3/b23-13-

InChI Key

BWEFRZKOCHDZQS-QRVIBDJDSA-N

Isomeric SMILES

C/C(=N/NC1=C(C=C(C=C1)C#N)[N+](=O)[O-])/C2=CC=C3CCC4=C3C2=CC=C4

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C2=CC=C3CCC4=C3C2=CC=C4

Origin of Product

United States

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